(S)-西格列汀磷酸盐

描述

Synthesis Analysis

Phosphorylation chemistry is an essential methodology with significant impact on the biological sciences . Phosphate esters and anhydrides are essential in biology. It is very difficult to identify processes in life that do not involve these modifications and their transformation at some point .

Molecular Structure Analysis

The phosphate ion has a molar mass of 94.97 g/mol, and consists of a central phosphorus atom surrounded by four oxygen atoms in a tetrahedral arrangement .

Chemical Reactions Analysis

Phosphate ions react with various substances to form different compounds. For example, they can react with barium chloride to form barium phosphate, a white precipitate that dissolves in dilute hydrochloric acid .

Physical And Chemical Properties Analysis

Phosphate glasses have special properties compared to many other glasses. Properties of phosphate glasses are related to the changes in the composition and structural network with additions of different metal oxides .

科学研究应用

Phosphate-Solubilizing Bacteria (PSB)

Phosphate-solubilizing bacteria (PSB) can solubilize insoluble phosphate compounds and improve phosphate availability in soil . The development and application of bio-agents based on these PSB strains could provide a new strategy for maintaining and improving the ecosystem stability of road verges .

Wastewater Treatment

Alginate-based adsorbents have been used for removing phosphate ions from wastewater . The presence of active COOH and OH − groups along the alginate backbone facilitate its physical and chemical modifications and participate in various possible adsorption mechanisms of phosphate anions .

Phosphate-Solubilizing Fungi (PSF)

Phosphate-solubilizing fungi (PSF) facilitate access to soil mineral nutrients in exchange for photosynthetic carbon . They are symbiotic root colonizers and sustain plant mineral nutrition .

Direct Flotation of Phosphate Ores

In the direct flotation of phosphate ores, certain reagents have been found to be effective . These reagents can result in a recovery of 95% and a grade of 31% P2O5 .

Industrial Sector

The huge development of the industrial sector has resulted in the release of large quantities of phosphate anions which adversely affect the environment, human health, and aquatic ecosystems .

Agriculture

To overcome phosphate deficiency and improve available phosphate, a large scale of phosphate fertilizers have been applied in modern agriculture . Long periods and repeated applications of phosphate fertilizers not only raise environmental problems but also compromise the soil micro-ecosystem balance, resulting in the loss of soil activities .

作用机制

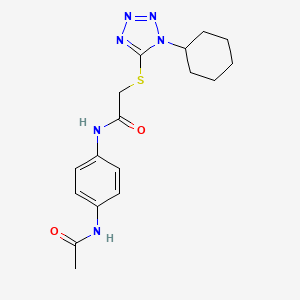

Target of Action

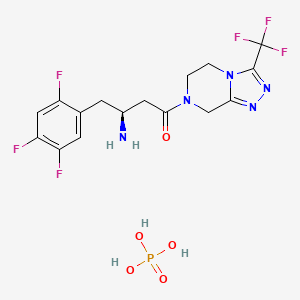

(S)-Sitagliptin Phosphate primarily targets the Dipeptidyl Peptidase-4 (DPP-4) enzyme . DPP-4 is a serine exopeptidase that cleaves off N-terminal dipeptides and plays a crucial role in glucose metabolism . It is responsible for the inactivation of incretin hormones, including glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which are involved in insulin secretion and glucose homeostasis .

Mode of Action

(S)-Sitagliptin Phosphate is a DPP-4 inhibitor . It binds to DPP-4 in a reversible manner and inhibits its activity . This inhibition prevents the breakdown of incretin hormones, GLP-1 and GIP. As a result, the levels of these active incretins are increased, which stimulate insulin synthesis and release in a glucose-dependent manner . Simultaneously, they inhibit glucagon secretion, reducing hepatic glucose production .

Biochemical Pathways

The action of (S)-Sitagliptin Phosphate affects the incretin pathway . By inhibiting DPP-4, it increases the concentration of GLP-1 and GIP, enhancing the insulin response to meals . This leads to improved glycemic control, as the increased insulin levels promote glucose uptake and storage, while the reduced glucagon levels decrease hepatic glucose output .

Pharmacokinetics

The pharmacokinetic properties of (S)-Sitagliptin Phosphate include good absorption, metabolism, and elimination . After oral administration, it is rapidly absorbed and extensively distributed throughout the body . It undergoes minimal metabolism and is primarily excreted unchanged in the urine . These properties result in a high bioavailability and a long half-life, allowing for once-daily dosing .

Result of Action

The molecular effect of (S)-Sitagliptin Phosphate is the increased level of active incretins, GLP-1 and GIP . On a cellular level, this leads to enhanced glucose-dependent insulin secretion, reduced glucagon release, and consequently, improved glycemic control . Clinically, this translates into reduced fasting and postprandial blood glucose levels, and improved HbA1c levels in patients with type 2 diabetes .

Action Environment

Environmental factors can influence the action of (S)-Sitagliptin Phosphate. For instance, renal function can affect its elimination, with decreased renal function leading to increased plasma concentrations . Therefore, dose adjustments are recommended in patients with renal impairment . Additionally, factors such as diet, exercise, and concomitant medications can influence its efficacy and stability .

安全和危害

未来方向

There is a clear and pressing need to better manage our planet’s resources. Phosphorus is a crucial element for life, but the natural phosphorus cycle has been perturbed to such an extent that humanity faces two dovetailing problems: the dwindling supply of phosphate rock as a resource, and the overabundance of phosphate in water systems leading to eutrophication .

属性

IUPAC Name |

(3S)-3-amino-1-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]-4-(2,4,5-trifluorophenyl)butan-1-one;phosphoric acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15F6N5O.H3O4P/c17-10-6-12(19)11(18)4-8(10)3-9(23)5-14(28)26-1-2-27-13(7-26)24-25-15(27)16(20,21)22;1-5(2,3)4/h4,6,9H,1-3,5,7,23H2;(H3,1,2,3,4)/t9-;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQFYVLUXQXSJJN-FVGYRXGTSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2C(=NN=C2C(F)(F)F)CN1C(=O)CC(CC3=CC(=C(C=C3F)F)F)N.OP(=O)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN2C(=NN=C2C(F)(F)F)CN1C(=O)C[C@H](CC3=CC(=C(C=C3F)F)F)N.OP(=O)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18F6N5O5P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

505.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-Sitagliptin Phosphate | |

CAS RN |

823817-58-9 | |

| Record name | SITAGLIPTIN PHOSPHATE ANHYDROUS, (S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S6NJT48LNH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(1,3-Benzothiazol-2-ylthio)methyl]benzoic acid](/img/structure/B3156175.png)

![6-Bromo-7-(3-((tert-butyldimethylsilyl)oxy)propyl)-5-(p-tolyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B3156187.png)

![Thieno[2,3-d]pyridazin-4(5H)-one](/img/structure/B3156248.png)